![molecular formula C16H23FN2O2 B5644011 ethyl 4-{[2-(3-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5644011.png)
ethyl 4-{[2-(3-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis process of related compounds often involves multiple steps, including reactions like Mannich reaction, Grignard reaction, and Knoevenagel condensation. For example, the synthesis of a similar compound, "Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate", involved reactions with ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid (Sapnakumari et al., 2014).
Molecular Structure Analysis
Compounds with similar structures to "ethyl 4-{[2-(3-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate" have been characterized using techniques like FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction. These methods reveal details about crystal structures, molecular configurations, and intermolecular interactions, such as hydrogen bonding and C-H…π interactions (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Chemical reactions and properties of these compounds are explored through various synthetic pathways and the introduction of different functional groups. The reactivity of the compound under different conditions can be studied to understand its behavior in potential applications (Raghavaiah et al., 2016).
properties
IUPAC Name |
ethyl 4-[2-(3-fluorophenyl)ethylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-2-21-16(20)19-10-7-15(8-11-19)18-9-6-13-4-3-5-14(17)12-13/h3-5,12,15,18H,2,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZDRLZDUUSZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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